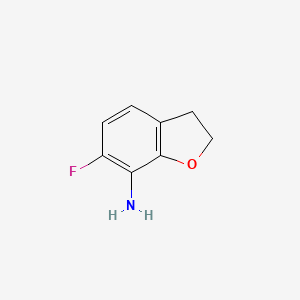

6-Fluoro-2,3-dihydrobenzofuran-7-amine

Description

6-Fluoro-2,3-dihydrobenzofuran-7-amine is a bicyclic aromatic compound featuring a fused benzofuran scaffold with a fluorine substituent at the 6-position and an amine group at the 7-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its applications span the synthesis of kinase inhibitors, neurotransmitter analogs, and fluorinated building blocks for drug discovery .

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran-7-amine |

InChI |

InChI=1S/C8H8FNO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2H,3-4,10H2 |

InChI Key |

YHXPAUZIDTWTHN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC(=C2N)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Construction

The dihydrobenzofuran ring system is often constructed via cyclization reactions starting from appropriately substituted salicylic acid derivatives or methyl esters thereof. For example, methylation of salicylic acid derivatives using thionyl chloride in methanol yields methyl esters, which are then O-alkylated to introduce side chains necessary for ring closure.

Cyclization to form the benzofuran ring can be achieved by treatment with polyphosphoric acid or other acidic conditions, often in toluene at elevated temperatures (e.g., 90–100 °C for 16 hours).

Fluorination

Direct fluorination of the aromatic ring is challenging and often low yielding when attempted on amino-substituted intermediates. A more efficient approach involves fluorination at an earlier stage, such as on methyl esters or carboxylic acid derivatives, followed by subsequent functional group transformations.

Fluorination can be performed using electrophilic fluorinating agents or via nucleophilic aromatic substitution on halogenated intermediates, although specific reagents and conditions vary depending on the substrate.

Amination via Nitration and Reduction

The amino group at the 7-position is commonly introduced by nitration of the fluorinated dihydrobenzofuran intermediate, followed by reduction of the nitro group to an amine.

Nitration is typically carried out using nitric acid in trifluoroacetic acid at low temperatures to ensure regioselectivity and good yields.

Reduction of the nitro group to the amine is efficiently achieved using tin(II) chloride dihydrate in ethyl acetate under reflux conditions, providing the desired 7-amino derivative.

Alternative Synthetic Routes

Some methods avoid low-yielding late-stage carboxylation by starting from salicylic acid derivatives and performing O-allylation followed by Claisen rearrangement to install substituents at the 2-position, then cyclizing to form the dihydrobenzofuran ring.

Bromination and other halogenation steps may be used to introduce reactive handles for further functionalization, although these are more common in related derivatives rather than the direct synthesis of 6-fluoro-2,3-dihydrobenzofuran-7-amine.

The nitration and reduction steps are reported to proceed in good yields, with the reduction using tin chloride dihydrate being a reliable method for converting nitro groups to amines under mild conditions.

Fluorination yields vary depending on the substrate and method; direct fluorination of amino-substituted intermediates tends to be low yielding, whereas fluorination at the ester stage followed by nitration and reduction improves overall yield.

Cyclization using polyphosphoric acid in toluene at 90–100 °C for 16 hours provides efficient ring closure with moderate to good yields (e.g., 54% yield reported for related fluorinated benzofuran intermediates).

The preparation of this compound involves a multi-step synthetic route starting from salicylic acid derivatives or benzofuran precursors. Key steps include esterification, O-alkylation, Claisen rearrangement, cyclization, fluorination, nitration, and reduction. The most effective strategies incorporate fluorination early in the synthesis to avoid low yields in late-stage fluorination. Reduction of the nitro group to the amine using tin(II) chloride dihydrate is a well-established and efficient method. Overall, the synthetic routes are well-documented in the literature with detailed reaction conditions and yield data supporting their reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydrobenzofuran-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The fluorine and amine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

6-Fluoro-2,3-dihydrobenzofuran-7-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and influence various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions, fluorine count, and functional groups. Below is a comparative overview:

Notes:

- Fluorine Position : Moving fluorine from C6 (target compound) to C5 or C7 alters dipole moments and bioavailability. For example, (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine exhibits enhanced blood-brain barrier penetration due to its planar structure .

- Amine vs. Carboxylic Acid : Replacing NH2 with COOH (as in ’s compound) drastically changes solubility (e.g., 6-Fluoro-7-carboxylic acid is water-soluble at pH > 4, while the amine requires organic solvents) .

Pharmacological and Industrial Relevance

- Target Compound : Used in fluorinated PET tracer development due to ¹⁸F isotope compatibility .

- Difluoro Derivatives: Compounds like (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine () exhibit enhanced binding to G-protein-coupled receptors (GPCRs) compared to monofluoro analogs .

- Thermodynamic Stability : Methylated analogs (e.g., 2,2-Dimethyl-2,3-dihydrobenzofuran-7-amine) demonstrate higher thermal stability (decomposition >250°C) versus the parent compound (~200°C) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-2,3-dihydrobenzofuran-7-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of a nitro precursor. For example, 7-nitro-2,3-dihydrobenzofuran derivatives are reduced using a palladium/carbon (Pd/C) catalyst under hydrogen gas (H₂). This method, adapted from analogous dihydrobenzofuran-7-amine syntheses, achieves yields >90% when optimized at 50–60°C in ethanol . Key factors include catalyst loading (5–10% Pd/C), reaction time (4–6 hours), and inert atmosphere maintenance to prevent dehalogenation of the fluorine substituent.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical.

- ¹H NMR : The amine proton (-NH₂) appears as a broad singlet near δ 4.5–5.0 ppm, while the fluorinated aromatic proton resonates as a doublet (J = 8–10 Hz) around δ 6.8–7.2 ppm. The dihydrofuran ring protons show splitting patterns between δ 3.0–4.5 ppm .

- IR : N-H stretching (3350–3450 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups. Discrepancies in these regions may indicate incomplete reduction or side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

- Methodological Answer : Contradictions often arise from stereochemical impurities or solvent effects. For example:

- NMR Splitting Mismatches : Use 2D NMR (COSY, HSQC) to confirm coupling networks. If the fluorinated aromatic proton’s multiplicity deviates, verify reaction purity via HPLC-MS to rule out di- or tri-substituted byproducts .

- Unexpected IR Absorptions : Compare with computational simulations (e.g., DFT) to distinguish between C-F and C-O vibrations. Contaminants like residual Pd/C can be removed via filtration through Celite® followed by recrystallization in ethanol/water .

Q. What strategies optimize the regioselective introduction of fluorine in dihydrobenzofuran-7-amine derivatives?

- Methodological Answer : Fluorine’s electronegativity requires careful control to avoid undesired ring substitutions.

- Directed Ortho-Metalation : Use a directing group (e.g., -OMe) at the 5-position to guide fluorination via Balz-Schiemann or halogen-exchange reactions. Subsequent deprotection and hydrogenation yield the target amine .

- Catalytic Fluorination : Employ transition-metal catalysts (e.g., CuI) with Selectfluor® in acetonitrile at 80°C. Monitor progress via ¹⁹F NMR to ensure single-site substitution .

Q. How do structural modifications of this compound impact its potential as a pharmacophore in drug discovery?

- Methodological Answer : Functionalizing the amine or dihydrofuran ring alters bioactivity:

- Amine Substitution : Acylation (e.g., with acetyl chloride) enhances blood-brain barrier penetration but reduces solubility. Test logP values via shake-flask assays .

- Ring Expansion : Adding methyl groups to the dihydrofuran ring (e.g., 2,2-dimethyl derivatives) increases metabolic stability. Assess using cytochrome P450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.